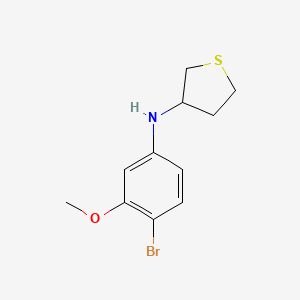
N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine is a chemical compound with the molecular formula C11H14BrNOS. It is characterized by the presence of a bromine atom, a methoxy group, and a thiolan-3-amine structure. This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine typically involves multiple steps. One common method includes the bromination of a methoxy-substituted phenylthiolane, followed by amination. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the process likely involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring safety and environmental regulations are met.
Chemical Reactions Analysis
Types of Reactions
N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace the bromine atom with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted thiolanes .
Scientific Research Applications
N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Bromo-3-methylphenyl)thiolan-3-amine
- N-(4-Bromo-3-ethoxyphenyl)thiolan-3-amine
Uniqueness
N-(4-Bromo-3-methoxyphenyl)thiolan-3-amine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the methoxy group distinguishes it from other similar compounds and may confer unique properties in terms of solubility, stability, and interaction with biological targets .
Properties
Molecular Formula |
C11H14BrNOS |
|---|---|
Molecular Weight |
288.21 g/mol |
IUPAC Name |
N-(4-bromo-3-methoxyphenyl)thiolan-3-amine |
InChI |
InChI=1S/C11H14BrNOS/c1-14-11-6-8(2-3-10(11)12)13-9-4-5-15-7-9/h2-3,6,9,13H,4-5,7H2,1H3 |
InChI Key |
DIKPICMEVZTRSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC2CCSC2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


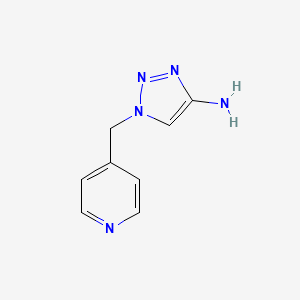


![2,2-Difluoro-2-[2-(trifluoromethyl)thiophen-3-yl]aceticacid](/img/structure/B13082360.png)
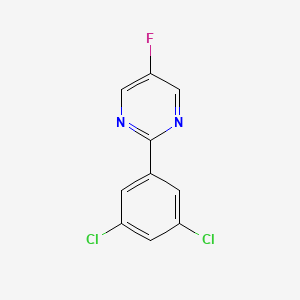

![N-[(2-Bromo-4-methylphenyl)methyl]cyclopentanamine](/img/structure/B13082379.png)
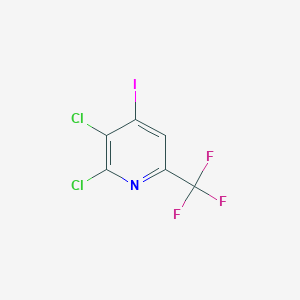
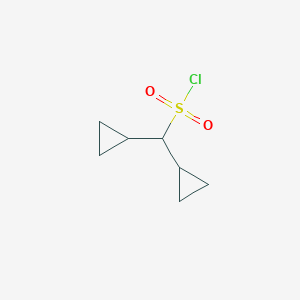
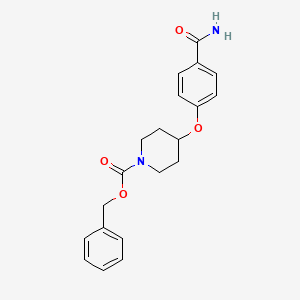


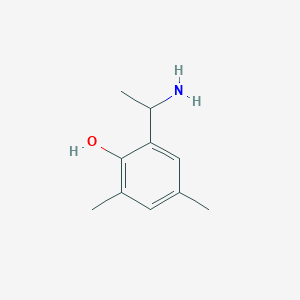
![tert-butyl methyl(1H-pyrrolo[2,3-b]pyridin-4-yl)carbamate](/img/structure/B13082431.png)
